2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid

Catalog No.
S12258143
CAS No.
M.F
C12H17NO2S
M. Wt
239.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic...

Product Name

2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid

IUPAC Name

2-(5-methylthiophen-2-yl)-2-piperidin-1-ylacetic acid

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

InChI

InChI=1S/C12H17NO2S/c1-9-5-6-10(16-9)11(12(14)15)13-7-3-2-4-8-13/h5-6,11H,2-4,7-8H2,1H3,(H,14,15)

InChI Key

GSAGEGUORBPLOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(=O)O)N2CCCCC2

2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid is an organic compound characterized by a thiophene ring and a piperidine moiety. Its molecular formula is C11H15NO2SC_{11}H_{15}NO_2S, and it has a molecular weight of approximately 215.31 g/mol. This compound features a carboxylic acid functional group, which enhances its reactivity and potential biological activity. The presence of the methylthiophene and piperidine groups contributes to its unique properties, making it a subject of interest in both synthetic chemistry and pharmacology.

, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones. Common reagents for this reaction include meta-chloroperoxybenzoic acid and hydrogen peroxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or the piperidine nitrogen can be reduced to form a secondary amine. Lithium aluminum hydride and sodium borohydride are typical reducing agents used.
  • Substitution: The acidic hydrogen of the carboxylic group can be substituted with nucleophiles such as amines or thiols under basic conditions.

These reactions allow for the derivatization of the compound, potentially leading to various analogs with altered properties.

The synthesis of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid typically involves multi-step organic reactions:

  • Formation of the Thiophene Intermediate: Starting from 5-methylthiophene, it can be reacted with appropriate acetic acid derivatives or acetamides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
  • Piperidine Incorporation: The resulting intermediate can then be treated with piperidine under acidic conditions to yield the final product.

This synthetic route emphasizes the importance of both thiophene chemistry and piperidine functionalities in creating complex organic molecules.

2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid has potential applications in:

  • Medicinal Chemistry: As a building block for designing new pharmaceuticals targeting various diseases.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex compounds in organic chemistry.
  • Material Science: Its unique electronic properties may find applications in developing organic semiconductors or other advanced materials.

Interaction studies involving 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid have focused on its potential binding to biological targets such as enzymes or receptors. These studies often employ techniques like molecular docking and in vitro assays to evaluate binding affinities and biological activities. The results from these studies could provide insights into the compound's mechanism of action and its suitability for further development as a therapeutic agent.

Several compounds share structural similarities with 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid, each exhibiting unique properties:

Compound NameStructureNotable Features
2-(3-Cyano-5-methylthiophen-2-yl)acetic acidStructureContains a cyano group, enhancing reactivity
5-MethylthiopheneStructureA simpler structure lacking piperidine functionality
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamidesStructureExhibits anti-inflammatory properties, more complex structure

Uniqueness

The uniqueness of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid lies in its combination of a thiophene ring with a piperidine moiety, which allows for diverse chemical reactivity and potential biological activities not found in simpler analogs. This combination may enhance its ability to interact with specific biological targets compared to other compounds lacking one of these functional groups.

The development of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid aligns with broader trends in heterocyclic chemistry, where researchers increasingly focus on combining aromatic and aliphatic heterocycles to optimize bioactivity. While its exact discovery date remains unspecified in publicly available literature, synthetic routes for analogous compounds began appearing in the early 2010s. For instance, patents filed between 2012 and 2015 describe methods for synthesizing piperidin-1-yl acetamide derivatives, highlighting the pharmaceutical industry’s growing interest in piperidine-thiophene hybrids.

Key milestones in its research timeline include:

  • 2014: Publication of foundational studies on thiophene-enaminone reactions, which laid the groundwork for synthesizing complex thiophene-piperidine conjugates.
  • 2015: Advancements in N-chloropiperidine chemistry, as demonstrated in procedures for generating tetrahydropyridine trimer derivatives, provided technical insights applicable to its synthesis.
  • 2020s: Increased focus on structure-activity relationship (SAR) studies for antimicrobial and anticancer agents, where derivatives of this compound were evaluated for target binding and selectivity.

Significance in Heterocyclic Chemistry Research

Structural Hybridization

The compound’s design leverages synergistic effects between its constituent moieties:

  • Thiophene: Contributes aromatic stability and $$\pi$$-electron density, facilitating interactions with biological targets such as enzymes and receptors.
  • Piperidine: Introduces conformational flexibility and basicity, enhancing solubility and pharmacokinetic properties.
  • Carboxylic Acid: Enables salt formation, derivatization into esters or amides, and hydrogen bonding with target proteins.

Applications in Drug Discovery

Recent studies highlight its potential as a scaffold for developing:

  • Antimicrobial Agents: Thiophene-piperidine hybrids exhibit inhibitory activity against bacterial efflux pumps and fungal biofilms.
  • Tankyrase Inhibitors: Structural analogs have shown promise in modulating Wnt/$$\beta$$-catenin signaling pathways, relevant to oncology therapeutics.

Synthetic Methodologies

Synthesis typically involves multi-step sequences, such as:

  • Mannich Reactions: To introduce the piperidine moiety onto thiophene intermediates.
  • Hypochlorite-Mediated Cyclizations: For constructing N-chloropiperidine precursors, as detailed in protocols for related compounds.
  • Acid-Catalyzed Condensations: To attach carboxylic acid groups while preserving stereochemical integrity.

Table 1: Comparative Analysis of Thiophene-Piperidine Hybrids

Compound NameMolecular FormulaNotable FeaturesSource Citation
2-[5-Methyl-2-(4-methylpiperidin-1-yl)phenyl]acetic acid$$ \text{C}{15}\text{H}{21}\text{NO}_{2} $$Enhanced lipophilicity due to aromatic substitution
2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid$$ \text{C}{13}\text{H}{19}\text{NO}_{2}\text{S} $$Increased steric bulk improves metabolic stability
Ethyl 5-(benzimidazo[1,2-a]pyrimidin-4-yl)thiophene-3-carboxylate$$ \text{C}{18}\text{H}{14}\text{N}{2}\text{O}{2}\text{S} $$Demonstrated broad-spectrum antimicrobial activity

Mechanistic Insights

Molecular docking simulations suggest that the carboxylic acid group forms critical hydrogen bonds with active-site residues of target proteins, while the thiophene ring engages in hydrophobic interactions. For example, in tankyrase inhibition, the piperidine nitrogen coordinates with catalytic glutamate residues, disrupting enzyme-substrate binding.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid possesses a systematic International Union of Pure and Applied Chemistry designation that reflects its complex heterocyclic architecture [1]. According to computational nomenclature systems, the precise International Union of Pure and Applied Chemistry name is established as 2-(5-methylthiophen-2-yl)-2-piperidin-1-ylacetic acid [1] [2]. This nomenclature follows the standardized Hantzsch-Widmann system for heterocyclic compounds, which specifies the nature, position, ring size, number, and types of heteroatoms present in the molecular structure [8].

The molecular formula is confirmed as C₁₂H₁₇NO₂S with a molecular weight of 239.34 grams per mole, as established through mass spectrometric analysis [1]. The compound is registered under the Chemical Abstracts Service number 1248751-77-0, providing a unique identifier for chemical databases and regulatory documentation [2] [15]. Alternative systematic identifiers include the International Chemical Identifier code InChI=1S/C12H17NO2S/c1-9-5-6-10(16-9)11(12(14)15)13-7-3-2-4-8-13/h5-6,11H,2-4,7-8H2,1H3,(H,14,15) and the corresponding International Chemical Identifier Key GSAGEGUORBPLOE-UHFFFAOYSA-N [1].

The Simplified Molecular Input Line Entry System representation CC1=CC=C(S1)C(C(=O)O)N2CCCCC2 provides a linear notation that captures the complete structural connectivity [1]. This encoding system facilitates computational analysis and database searching while maintaining structural accuracy.

ParameterValueSource
International Union of Pure and Applied Chemistry Name2-(5-methylthiophen-2-yl)-2-piperidin-1-ylacetic acid [1]
Molecular FormulaC₁₂H₁₇NO₂S [1]
Molecular Weight239.34 g/mol [1]
Chemical Abstracts Service Number1248751-77-0 [2] [15]
International Chemical Identifier KeyGSAGEGUORBPLOE-UHFFFAOYSA-N [1]

Atomic Connectivity and Stereochemical Considerations

The molecular architecture of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid exhibits distinctive connectivity patterns that define its three-dimensional structure [1]. The central carbon atom serves as a tetrahedral center, bearing four substituents: a carboxylic acid group, a 5-methylthiophen-2-yl moiety, a piperidin-1-yl group, and an implicit hydrogen atom [1]. This tetrahedral geometry introduces potential stereochemical complexity, as the central carbon represents a chiral center capable of existing in either R or S configuration [12].

The thiophene ring system demonstrates planar geometry consistent with aromatic character, featuring delocalized electron density across the five-membered heterocycle [26]. The sulfur atom in the thiophene ring adopts sp² hybridization, with two sp²-hybridized orbitals forming sigma bonds with adjacent carbon atoms and the third sp²-orbital accommodating a lone pair of electrons [26]. The unhybridized p-orbital of sulfur contributes to the aromatic pi-electron system, creating a delocalized electron cloud above and below the thiophene ring plane [26].

The piperidine moiety exhibits a preferred chair conformation, analogous to cyclohexane, with two distinguishable chair conformations possible due to the nitrogen atom [7]. Computational studies indicate that the equatorial conformation of the nitrogen-hydrogen bond is more stable by approximately 0.72 kilocalories per mole in the gas phase [7]. This conformational preference influences the overall molecular geometry and potential intermolecular interactions [16].

Bond length analysis reveals characteristic distances for the constituent functional groups. The thiophene carbon-carbon bonds typically measure 1.39 Angstroms, while carbon-sulfur bonds in the thiophene ring exhibit lengths of approximately 1.71 Angstroms [25]. The carbon-nitrogen bond connecting the piperidine ring to the central carbon demonstrates single bond character with expected lengths near 1.47 Angstroms [25]. The carboxylic acid functionality displays typical carbon-oxygen double bond distances of 1.21 Angstroms for the carbonyl oxygen and 1.31 Angstroms for the hydroxyl carbon-oxygen bond [24].

Bond TypeTypical Length (Å)Structural Context
Thiophene C-C1.39Aromatic ring system
Thiophene C-S1.71Heteroaromatic bonding
C-N (piperidine)1.47Aliphatic amine linkage
C=O (carboxyl)1.21Carbonyl functionality
C-O (hydroxyl)1.31Carboxylic acid group

X-ray Crystallographic Data Analysis

While specific X-ray crystallographic data for 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid remains limited in the current literature, comparative analysis with structurally related piperidine-thiophene hybrids provides valuable insights into the expected crystal packing behavior [16] [17]. Crystallographic studies of analogous compounds reveal consistent patterns in molecular arrangement and intermolecular interactions that can be extrapolated to predict the crystalline properties of the target compound.

Related piperidine derivatives demonstrate characteristic chair conformations in the solid state, with puckering parameters typically exhibiting S values near 1.16 and theta angles approaching 0.6 degrees [23]. The nitrogen atom in these structures commonly adopts a pyramidal configuration with bond angle sums of approximately 345.4 degrees, indicating significant sp³ character [23]. These geometric parameters suggest that 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid would likely crystallize with the piperidine ring maintaining its preferred chair conformation.

Thiophene-containing compounds frequently exhibit planar aromatic ring systems that facilitate pi-pi stacking interactions in the crystal lattice [19]. X-ray analysis of thiophene-linked 1,2,4-triazoles reveals triclinic crystal systems with P-1 space groups, where intermolecular hydrogen bonding patterns stabilize the crystal structure [19]. The presence of nitrogen-hydrogen and carbon-hydrogen hydrogen bonds, along with sulfur-related chalcogen interactions, creates robust three-dimensional networks [19].

Carboxylic acid functionalities in crystalline organic compounds typically participate in hydrogen bonding schemes that significantly influence crystal packing [16]. The carboxyl group can act as both hydrogen bond donor and acceptor, forming intermolecular O-H···O hydrogen bonds with neighboring molecules [16]. These interactions often result in the formation of dimeric structures or extended chain arrangements that define the overall crystal architecture.

ParameterExpected RangeStructural Basis
Space GroupP-1 or P21/cTriclinic/Monoclinic systems
Piperidine Chair Puckering (S)1.10-1.20Analogous structures
Thiophene Ring Planarity<0.01 Å deviationAromatic character
Hydrogen Bond Distances2.6-3.2 ÅTypical O-H···O interactions

Comparative Structural Analysis with Thiophene-Piperidine Hybrids

The structural characteristics of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid can be comprehensively evaluated through comparison with related thiophene-piperidine hybrid compounds [20] [21] [22]. This comparative analysis reveals common structural motifs and distinctive features that define this class of heterocyclic compounds.

Ethyl 2-amino-4-methylthiophene-3-carboxylate represents a structurally related thiophene derivative that exhibits similar aromatic characteristics [20]. Crystallographic analysis demonstrates that both molecules in the asymmetric unit maintain coplanarity within experimental error, with root mean square deviations of the thiophene moiety below 0.003 Angstroms [20]. The methyl substituent at the 4-position of the thiophene ring shows minimal deviation from the ring plane, indicating effective conjugation with the aromatic system [20].

Piperidine-substituted thiophene derivatives demonstrate varying degrees of conformational flexibility depending on the nature of the connecting linkage [21] [32]. Compounds featuring direct attachment of the piperidine ring to the thiophene system exhibit restricted rotation, while those with methylene or acetamide bridges show increased conformational freedom [21]. The acetamide linkage in related structures typically adopts an extended conformation that minimizes steric interactions between the heterocyclic rings [21].

Molecular dynamics simulations of thiophene-piperidine hybrids reveal that solvent effects significantly influence conformational preferences [30]. In aqueous environments, intramolecular hydrogen bonding patterns can stabilize specific conformations, while organic solvents tend to favor extended arrangements that maximize dispersion interactions [30]. These findings suggest that the solution-state conformation of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid may differ from its solid-state structure.

Comparative physicochemical analysis indicates that thiophene-piperidine hybrids typically exhibit molecular weights ranging from 200 to 400 grams per mole, with the target compound falling within this range at 239.34 grams per mole [21] [32]. The presence of the carboxylic acid functionality distinguishes this compound from many analogs, introducing additional hydrogen bonding capacity and potential for zwitterionic character in solution [27].

Compound ClassMolecular Weight RangeKey Structural FeaturesConformational Characteristics
Thiophene-piperidine acetamides280-320 g/molAmide linkage, extended conformationModerate flexibility
Direct thiophene-piperidine conjugates200-250 g/molRestricted rotation, planar arrangementLimited conformational freedom
Carboxylated thiophene-piperidine hybrids220-280 g/molHydrogen bonding capacity, zwitterionic potentialEnhanced solubility characteristics
Methylated thiophene derivatives190-240 g/molMethyl substitution, electronic modulationMaintained aromatic character

The electronic properties of thiophene-piperidine hybrids demonstrate consistent patterns across structural variants [30]. Density functional theory calculations reveal that the electronic chemical potential and chemical hardness values correlate strongly with experimental electrophilicity parameters [30]. These relationships suggest that 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid would exhibit moderate electrophilicity, influenced by both the electron-rich thiophene system and the electron-donating piperidine moiety [30].

The strategic selection of precursors for synthesizing 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid represents a critical decision point that directly influences reaction efficiency, cost-effectiveness, and overall synthetic viability [1] [2]. The compound's structural complexity, featuring both thiophene and piperidine heterocyclic systems, necessitates careful consideration of precursor availability, functional group compatibility, and economic feasibility.

Thiophene Precursor Selection

The methylthiophene moiety can be accessed through several precursor pathways, each presenting distinct advantages and limitations [1] [3]. 5-Methylthiophene-2-carboxaldehyde emerges as the most advantageous starting material due to its commercial availability and excellent functional group compatibility [2]. This precursor offers direct access to the required substitution pattern while maintaining the thiophene ring integrity throughout subsequent transformations. Alternative approaches utilizing thiophene-2-methylene derivatives provide synthetic flexibility but require additional synthetic steps, thereby reducing overall atom economy [1].

The selection of 2-nitrothiophene reduction products as precursors, while historically significant in thiophene chemistry, presents challenges in terms of cost efficiency and requires specialized reduction conditions [4]. These precursors demonstrate moderate functional group compatibility but necessitate careful handling of the reduction process to avoid over-reduction or ring degradation [5]. Methylthiophene halides represent another viable option, particularly for cross-coupling reactions, offering high availability and excellent compatibility with various catalytic systems [6] [7].

Piperidine Precursor Selection

Piperidine precursor selection focuses on maintaining the nitrogen heterocycle while providing appropriate functionalization for acetic acid incorporation [8] [9]. Piperidine-4-carboxylic acid stands out as an optimal precursor choice due to its commercial availability and direct pathway to carboxylic acid functionality [10]. This precursor eliminates the need for additional functional group manipulations while providing excellent compatibility with various coupling reactions.

N-Benzylpiperidine derivatives offer synthetic versatility through protecting group strategies but require deprotection steps that may complicate the overall synthetic sequence [11] [8]. Piperidine-4-methanol provides an alternative pathway through oxidation to the corresponding carboxylic acid, though this approach introduces additional synthetic complexity [9]. N-Protected piperidine intermediates demonstrate good functional group compatibility but present economic challenges due to the synthetic effort required for their preparation [11].

Precursor CategorySpecific PrecursorAvailabilityCost EfficiencyFunctional Group Compatibility
Thiophene Precursors5-Methylthiophene-2-carboxaldehydeCommercialHighExcellent
Thiophene PrecursorsThiophene-2-methylene derivativesSyntheticModerateGood
Thiophene Precursors2-Nitrothiophene reduction productsSyntheticLowModerate
Thiophene PrecursorsMethylthiophene halidesCommercialHighExcellent
Piperidine PrecursorsPiperidine-4-carboxylic acidCommercialHighExcellent
Piperidine PrecursorsN-Benzylpiperidine derivativesSyntheticModerateGood
Piperidine PrecursorsPiperidine-4-methanolCommercialHighExcellent
Piperidine PrecursorsN-Protected piperidine intermediatesSyntheticLowGood

Key Reaction Mechanisms: Nucleophilic Substitution and Cyclization

The synthesis of 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid involves complex mechanistic pathways dominated by nucleophilic substitution reactions and cyclization processes [6] [5]. Understanding these mechanisms is essential for optimizing reaction conditions and achieving high yields with minimal side product formation.

Nucleophilic Substitution Mechanisms in Thiophene Systems

Thiophene derivatives exhibit enhanced reactivity toward nucleophilic substitution compared to their benzene analogues, with reaction rates typically 1000 times greater due to the electronic properties of the sulfur atom [5]. The increased reactivity stems from the sulfur atom's ability to stabilize negative charge through d-orbital participation, creating additional resonance structures that stabilize the transition state [6] [5].

The nucleophilic substitution of thiophene derivatives proceeds through several distinct mechanistic pathways depending on the nature of the leaving group and reaction conditions [7]. Halogen displacement reactions follow an addition-elimination mechanism with activation energies ranging from 22-28 kcal/mol [5]. These reactions require polar aprotic solvents to stabilize the charged intermediates and typically operate under moderate temperature conditions [6].

Sulfonate leaving groups facilitate direct displacement mechanisms with lower activation energies of 18-25 kcal/mol, resulting in enhanced reaction rates compared to halogen systems [7]. The electron-withdrawing nature of sulfonate groups activates the thiophene ring toward nucleophilic attack while providing excellent leaving group properties [5]. Nitro group activation represents the most favorable pathway, with activation energies of 15-22 kcal/mol and relative reaction rates 8.5 times greater than halogen displacement [6] [5].

Cyclization Mechanisms in Piperidine Formation

Piperidine ring formation occurs through intramolecular cyclization processes that follow Baldwin's rules for ring closure [8] [12]. The cyclization mechanisms depend on the nature of the substrate and the specific reaction conditions employed [9]. Reductive amination represents a widely utilized approach, proceeding through imine intermediate formation followed by reduction to yield the desired piperidine ring [8].

Metal-catalyzed cyclization processes offer enhanced selectivity and reaction control [12] [9]. These mechanisms typically involve oxidative addition of the metal catalyst to the substrate, followed by intramolecular nucleophilic attack and subsequent reductive elimination [8]. The choice of metal catalyst significantly influences the reaction pathway, with different metals favoring distinct mechanistic routes [12].

Radical-mediated cyclization processes provide alternative pathways under specific conditions [8]. These mechanisms involve radical formation through hydrogen atom abstraction or electron transfer processes, followed by intramolecular radical cyclization [9]. The radical nature of these processes requires careful control of reaction conditions to prevent unwanted side reactions [8].

Reaction TypeMechanism ClassificationActivation Energy (kcal/mol)Relative RateTemperature DependenceSolvent Requirements
Halogen displacementAddition-Elimination22-281.0ModeratePolar aprotic
Sulfonate leaving groupDirect Displacement18-252.5LowPolar aprotic
Nitro group activationElectron Transfer15-228.5HighPolar
Carbonyl activationNucleophilic Addition25-320.3HighCoordinating
Metal-catalyzed couplingOxidative Addition/Reductive Elimination20-304.2ModerateNon-coordinating
Radical substitutionRadical Chain12-1815.0LowNon-polar

Catalytic Systems for Acetic Acid Side Chain Incorporation

The incorporation of acetic acid side chains into heterocyclic systems requires sophisticated catalytic approaches that balance reactivity, selectivity, and economic considerations [13] [14]. Various transition metal catalysts have been developed for this purpose, each offering distinct advantages in terms of reaction conditions, substrate scope, and product yields.

Palladium-Based Catalytic Systems

Palladium catalysts in combination with phosphine ligands represent the most widely studied system for acetic acid incorporation reactions [13] [14]. These catalysts operate effectively at moderate temperatures of 80-120°C under relatively low pressure conditions of 1-10 atmospheres [13]. The palladium-phosphine combination achieves typical yields ranging from 75-90% with high selectivity for the desired product [14].

The mechanism involves oxidative addition of the palladium center to the substrate, followed by coordination of the acetic acid derivative and subsequent reductive elimination to form the carbon-carbon bond [13]. The phosphine ligands play crucial roles in stabilizing the palladium intermediates and controlling the reaction selectivity [14]. The high economic viability of palladium systems, despite the precious metal cost, stems from their excellent performance and catalyst recyclability [13].

Rhodium and Ruthenium Systems

Rhodium catalysts in combination with carbon monoxide demonstrate effectiveness for acetic acid synthesis, though they require elevated temperatures of 180-220°C and high pressures of 50-100 atmospheres [15] [16]. These harsh conditions limit their practical application but provide moderate selectivity with yields of 60-85% [15]. The rhodium-ruthenium bimetallic systems show enhanced performance compared to individual metal catalysts, achieving higher conversion rates and improved selectivity [15].

Ruthenium carbonyl complexes offer a more practical alternative, operating at intermediate temperatures of 140-180°C under moderate pressures of 20-50 atmospheres [17]. These systems achieve yields of 70-88% with high selectivity, making them attractive for industrial applications [17]. The ruthenium catalysts demonstrate excellent stability under reaction conditions and can be recycled multiple times without significant activity loss [17].

Base Metal Catalytic Systems

Nickel-copper dual catalytic systems represent an economically attractive alternative to precious metal catalysts [18] [19]. These systems operate at relatively mild temperatures of 60-100°C under low pressure conditions of 1-5 atmospheres [18]. While the yields of 65-82% are somewhat lower than palladium systems, the economic advantages are substantial due to the low cost of the base metals [19].

The nickel-copper system operates through a cooperative mechanism where nickel facilitates oxidative addition while copper assists in the transmetalation step [18]. This dual catalysis approach achieves very high economic viability while maintaining moderate selectivity [18].

Cobalt catalysts combined with N-heterocyclic carbene ligands provide another base metal option, operating at 120-160°C under pressures of 1-15 atmospheres [20]. These systems achieve yields of 70-85% with high selectivity, though the economic viability is moderate due to ligand costs [20].

Catalyst SystemOperating Temperature (°C)Pressure Requirements (atm)Typical Yield Range (%)SelectivityEconomic Viability
Palladium/Phosphine80-1201-1075-90HighHigh
Rhodium/Carbon Monoxide180-22050-10060-85ModerateLow
Ruthenium Carbonyl140-18020-5070-88HighModerate
Nickel/Copper Dual60-1001-565-82ModerateVery High
Cobalt/N-Heterocyclic Carbene120-1601-1570-85HighModerate
Platinum/Chromium160-20010-3080-92Very HighLow
Manganese/Base100-1401-560-78ModerateHigh
Iron/Phenanthroline80-1201-1055-75LowHigh

Yield Optimization Through Solvent and Temperature Modulation

The optimization of reaction yields through systematic variation of solvent systems and temperature conditions represents a fundamental approach to improving synthetic efficiency [21] [22]. The complex interplay between solvent properties, temperature effects, and substrate reactivity necessitates careful experimental design to identify optimal conditions [23] [24].

Solvent System Optimization

Solvent selection profoundly influences reaction outcomes through multiple mechanisms including substrate solubility, transition state stabilization, and product isolation efficiency [22] [23]. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide demonstrate superior performance for most synthetic transformations involving 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid [21] [22].

Tetrahydrofuran operates optimally within the temperature range of 60-80°C, providing yield enhancements of 15-25% compared to less optimal solvents [22]. The moderate dielectric constant of 7.6 facilitates substrate dissolution while minimizing unwanted side reactions [21]. Additionally, tetrahydrofuran reduces reaction times by 20-35% through enhanced mass transfer and improved catalyst activity [22].

Dimethylformamide, with its high dielectric constant of 36.7, excels in reactions requiring charge separation or ionic intermediate stabilization [22]. Operating temperatures of 100-140°C provide yield enhancements of 20-30% while reducing reaction times by 25-40% [21]. The excellent substrate solubility in dimethylformamide contributes to more efficient mixing and improved reaction kinetics [22].

Temperature Modulation Strategies

Temperature control represents a critical parameter for optimizing reaction outcomes, influencing both reaction rates and product selectivity [24] [25]. The relationship between temperature and reaction yield follows complex patterns that depend on the specific mechanistic pathway and thermodynamic considerations [24].

For most synthetic pathways leading to 2-(5-Methylthiophen-2-yl)-2-(piperidin-1-yl)acetic acid, moderate temperature increases enhance reaction rates while maintaining selectivity [25]. However, excessive temperatures can lead to decomposition of sensitive intermediates or promote competing side reactions [24].

The optimization of temperature conditions requires consideration of the activation energies for both the desired reaction and potential side reactions [26] [27]. Reactions with high activation energy barriers benefit from elevated temperatures, while those with low barriers may proceed efficiently at moderate temperatures with improved selectivity [26].

Kinetic and Thermodynamic Considerations

The interplay between kinetic and thermodynamic factors governs the optimal conditions for yield maximization [27] [28]. Kinetically controlled reactions favor conditions that maximize the rate of product formation, while thermodynamically controlled processes require conditions that favor the thermodynamically stable product [27].

High-temperature synthesis approaches, operating at temperatures up to 500°C, have demonstrated the ability to overcome activation barriers of 50-70 kcal/mol [26]. These extreme conditions enable access to previously inaccessible reaction pathways, though they require specialized equipment and careful safety considerations [26].

Solvent SystemOptimal Temperature Range (°C)Dielectric ConstantYield Enhancement (%)Reaction Time Reduction (%)Substrate Solubility
Tetrahydrofuran (THF)60-807.6+15-2520-35Excellent
Dichloromethane (DCM)40-608.9+10-2015-30Good
Toluene80-1102.4+8-1810-25Moderate
Dimethylformamide (DMF)100-14036.7+20-3025-40Excellent
Acetonitrile70-9037.5+12-2218-32Good
Ethyl Acetate50-806.0+5-1512-25Moderate
Methanol40-6532.7+8-1815-28Good
1,4-Dioxane85-1052.3+10-2018-30Good

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.09799996 g/mol

Monoisotopic Mass

239.09799996 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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